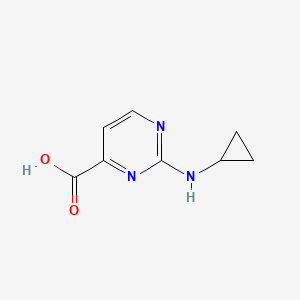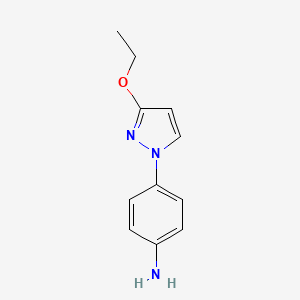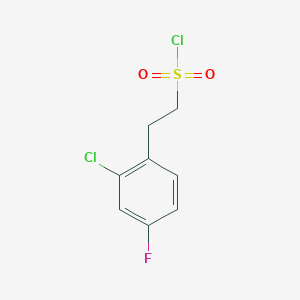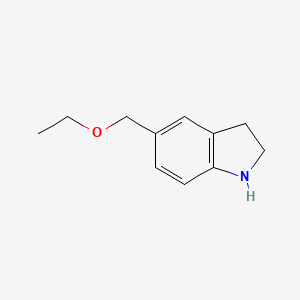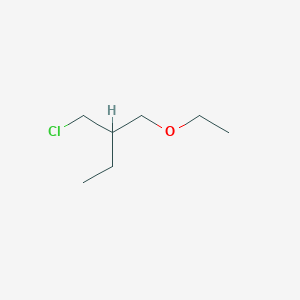
2-(Chloromethyl)-1-ethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-ethoxybutane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a butane chain with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxybutane typically involves the chloromethylation of 1-ethoxybutane. One common method is the reaction of 1-ethoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the butane chain to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethoxybutane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with various nucleophilic species, resulting in the substitution of the chlorine atom. The compound’s reactivity is influenced by the electronic properties of the ethoxy and butane groups, which can stabilize or destabilize the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methoxybutane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxypropane: Similar structure but with a propane chain instead of a butane chain.
2-(Bromomethyl)-1-ethoxybutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-ethoxybutane is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity patterns. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-2-(ethoxymethyl)butane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
UJHVHMGVRJRLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


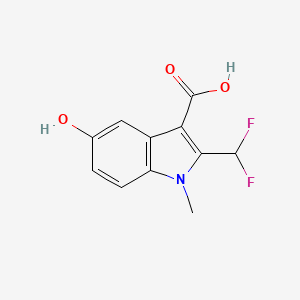

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)

![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
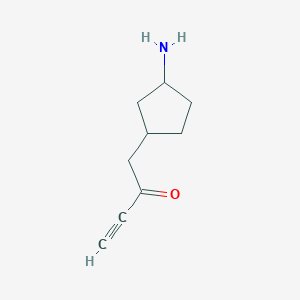
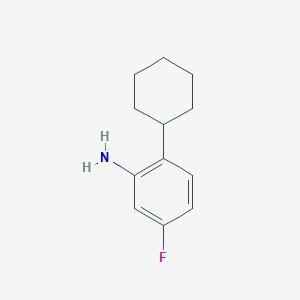
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
